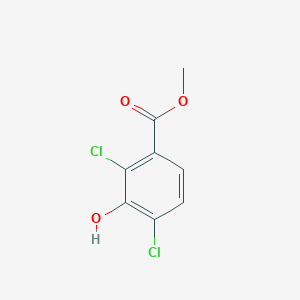

Methyl 2,4-dichloro-3-hydroxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-dichloro-3-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNDIGYHEFCBEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Cl)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of Methyl 2,4 Dichloro 3 Hydroxybenzoate

Predicted Molecular and Physical Data

The following table summarizes the predicted and calculated properties for this compound.

| Property | Value |

| Molecular Formula | C₈H₆Cl₂O₃ |

| Molecular Weight | 221.04 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

| Parent Acid CAS | 91658-93-4 (2,4-dichloro-3-hydroxybenzoic acid) |

Spectroscopic Profile

The spectroscopic profile of this compound can be inferred from the known spectra of similarly substituted methyl benzoates.

1H NMR Spectroscopy

In the 1H NMR spectrum, one would expect to see distinct signals for the aromatic protons and the methyl ester protons. The aromatic region would likely show two doublets corresponding to the protons at the C5 and C6 positions of the benzene (B151609) ring. The hydroxyl proton would appear as a broad singlet. The methyl protons of the ester group would appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent carbonyl group. For comparison, the methyl protons in methyl benzoate (B1203000) appear around 3.9 ppm. rsc.org

13C NMR Spectroscopy

The 13C NMR spectrum would provide information about the carbon skeleton. One would expect to see eight distinct carbon signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester would appear significantly downfield, typically in the range of 165-170 ppm. rsc.org The carbons attached to the chlorine and oxygen atoms would also show characteristic shifts. The carbon of the methyl group would appear upfield. For example, in methyl 3,5-dichlorobenzoate, the carbonyl carbon appears at around 164 ppm. nih.gov

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present. A strong, broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. A strong, sharp absorption band around 1700-1730 cm⁻¹ would correspond to the C=O stretching of the ester carbonyl group. The C-Cl stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present.

Synthesis of Methyl 2,4 Dichloro 3 Hydroxybenzoate

General Synthesis Pathway

The most common and direct route for this transformation is the Fischer-Speier esterification. youtube.comucla.edu This method involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. tcu.edu

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the methyl ester.

Precursor: 2,4-dichloro-3-hydroxybenzoic acid

The starting material for the synthesis is 2,4-dichloro-3-hydroxybenzoic acid (CAS 91658-93-4). The availability and purity of this precursor are critical for the successful synthesis of the target ester.

Computational Chemistry and Theoretical Investigations of Methyl 2,4 Dichloro 3 Hydroxybenzoate

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Vibrational Frequencies

Density Functional Theory (DFT) has proven to be a powerful tool for accurately predicting the molecular structure and vibrational properties of molecules. nanobioletters.com For methyl 2,4-dichloro-3-hydroxybenzoate, DFT calculations, particularly using the B3LYP functional combined with a suitable basis set like 6-311++G(d,p), are employed to determine the optimized geometry corresponding to a minimum on the potential energy surface. researchgate.netresearchgate.net This process involves adjusting bond lengths, bond angles, and dihedral angles to find the most stable conformation of the molecule.

The optimized structure provides valuable insights into the spatial arrangement of the atoms. For instance, in related substituted benzoic acids, the planarity of the molecule can be influenced by the presence of ortho substituents, which can cause the carboxylic group to rotate out of the plane of the benzene (B151609) ring to minimize steric repulsion. mdpi.com

Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory. These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectra. It is a common practice to scale the calculated harmonic vibrational frequencies to correct for anharmonicity and the approximations inherent in the computational method, leading to better agreement with experimental data. researchgate.netresearchgate.net

The calculated vibrational spectrum can be analyzed in detail by assigning specific vibrational modes to the predicted frequencies. For example, the C-H stretching vibrations of the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. researchgate.net The stretching vibrations of the methyl group (CH₃) are expected at lower frequencies, usually in the 2850-3000 cm⁻¹ range for symmetric and asymmetric stretches. nanobioletters.comresearchgate.net The carbonyl (C=O) stretching vibration is a prominent feature and its position is sensitive to the electronic environment. Other characteristic vibrations include C-C stretching within the benzene ring, O-H stretching of the hydroxyl group, and C-Cl stretching vibrations.

A detailed assignment of the vibrational modes can be achieved with the help of Total Energy Distribution (TED) analysis, which quantifies the contribution of each internal coordinate to a particular normal mode. researchgate.net

Table 1: Predicted Vibrational Frequencies for a Related Substituted Methyl Benzoate (B1203000) Derivative (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) |

|---|---|

| O-H Stretch | ~3500 |

| Aromatic C-H Stretch | 3100-3000 |

| Asymmetric CH₃ Stretch | ~2980 |

| Symmetric CH₃ Stretch | ~2900 |

| C=O Stretch | ~1720 |

| C-C Aromatic Stretch | 1600-1450 |

| C-O Stretch | 1300-1200 |

| C-Cl Stretch | 800-600 |

Note: These are approximate values for illustrative purposes and the actual frequencies for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Quantum Chemical Parameters

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the chemical reactivity and electronic properties of a molecule. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.com Conversely, the LUMO acts as an electron acceptor, and its energy is related to the electron affinity and electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.orgresearchgate.net Conversely, a small gap indicates that the molecule is more prone to chemical reactions. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, such as the benzene ring and the oxygen atoms of the hydroxyl and ester groups. The LUMO, on the other hand, is likely to be distributed over the electron-deficient areas, including the carbonyl group and the chlorinated benzene ring.

From the energies of the HOMO and LUMO, several quantum chemical parameters can be calculated to further quantify the reactivity of the molecule. These parameters provide a deeper understanding of the molecule's behavior in chemical reactions.

Table 2: Key Quantum Chemical Parameters Derived from HOMO-LUMO Energies

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the ease of electron cloud distortion. researchgate.net |

| Chemical Potential (μ) | -(EHOMO + ELUMO) / 2 | The escaping tendency of electrons from an equilibrium system. researchgate.net |

| Global Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. researchgate.net |

These parameters are typically calculated using the energies of the HOMO and LUMO obtained from DFT calculations. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. slideshare.netnih.gov The MEP surface is a color-coded map of the electrostatic potential, where different colors represent different potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. nih.gov These regions are often associated with lone pairs of electronegative atoms like oxygen. Blue regions, on the other hand, represent areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. nih.gov Green areas correspond to regions of neutral or near-zero potential. nih.gov

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl and carbonyl groups, as well as to a lesser extent, the chlorine atoms, due to their high electronegativity. researchgate.net The hydrogen atom of the hydroxyl group and the regions around the carbon atoms of the benzene ring are expected to exhibit positive potential (blue or green), making them potential sites for nucleophilic interaction.

The MEP analysis provides a three-dimensional picture of the molecule's charge distribution, offering insights into how it might interact with other molecules, such as receptors or reactants. slideshare.net This information is crucial for understanding intermolecular interactions and predicting the sites of chemical reactions.

Table 3: Interpreting MEP Color-Coding

| Color | Electrostatic Potential | Interpretation |

|---|---|---|

| Red | Most Negative | Electron-rich region, favorable for electrophilic attack. |

| Yellow | Moderately Negative | Electron-rich region. |

| Green | Neutral | Region of near-zero potential. |

Hirshfeld Surface Analysis and Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in the crystalline state. researchgate.netnih.gov The Hirshfeld surface is constructed by partitioning the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal.

The surface is typically mapped with properties like dnorm, which is a normalized contact distance that highlights regions of close intermolecular contacts. On a dnorm map, red spots indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds. researchgate.net Blue regions represent contacts longer than the van der Waals radii, and white areas indicate contacts at the van der Waals separation. researchgate.net

For this compound, Hirshfeld surface analysis would reveal the nature and extent of intermolecular interactions such as:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, and the carbonyl oxygen can act as an acceptor, leading to O-H···O hydrogen bonds. researchgate.net

Halogen Bonding: The chlorine atoms can participate in C-Cl···O or C-Cl···π interactions.

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions. researchgate.net

van der Waals Forces: A significant portion of the interactions will be weaker van der Waals forces, particularly H···H contacts. nih.gov

Table 4: Common Intermolecular Contacts and Their Significance in Hirshfeld Surface Analysis

| Contact Type | Description | Indication on dnorm map |

|---|---|---|

| O···H/H···O | Hydrogen bonding interactions. | Prominent red spots. researchgate.net |

| Cl···H/H···Cl | Interactions involving chlorine atoms. | Red spots, often less intense than H-bonds. researchgate.net |

| C···H/H···C | van der Waals or weak C-H···π interactions. | Generally appear as lighter colored regions. researchgate.net |

| H···H | van der Waals interactions. | Often the largest contribution, appearing as a broad area on the fingerprint plot. nih.gov |

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. pensoft.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational dynamics, flexibility, and interactions of a molecule over time.

For this compound, MD simulations can be employed to explore its conformational landscape. The molecule possesses several rotatable bonds, including the C-O bond of the ester group and the C-C bond connecting the ester group to the benzene ring. Rotation around these bonds can lead to different conformers with varying energies.

Conformational analysis aims to identify the low-energy conformers and the energy barriers between them. In related substituted benzoic acids, the presence of ortho substituents can lead to non-planar conformations being more stable. mdpi.com For example, in some 2-substituted methyl benzoates, non-planar conformations with the ester group rotated out of the plane of the ring are preferred. rsc.org

MD simulations can track the fluctuations in dihedral angles, bond lengths, and bond angles over the simulation time, providing a dynamic picture of the molecule's flexibility. The trajectories from MD simulations can be analyzed to calculate properties such as the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Table 5: Parameters Explored in Molecular Dynamics and Conformation Analysis

| Parameter | Description |

|---|---|

| Conformers | Different spatial arrangements of a molecule due to rotation around single bonds. |

| Dihedral Angles | The angle between two intersecting planes, used to define the conformation. |

| Energy Barriers | The energy required to transition from one conformer to another. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules, indicating structural stability. |

| Root-Mean-Square Fluctuation (RMSF) | A measure of the deviation of an atom's position from its average position, indicating flexibility. |

Theoretical Studies on Reaction Mechanisms Involving this compound

Theoretical studies, particularly using DFT, can be instrumental in elucidating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction pathway can be mapped out.

For example, theoretical studies can investigate the tautomerization of the molecule, such as the transfer of the proton from the hydroxyl group. The energy barrier for such a proton transfer can be calculated to determine its feasibility. researchgate.net

Furthermore, the reactivity of the different functional groups can be theoretically assessed. The hydroxyl group, the ester group, and the chlorinated benzene ring all offer potential sites for chemical modification. For instance, the hydroxyl group can undergo esterification or etherification, while the ester group can be hydrolyzed. The aromatic ring can potentially undergo further electrophilic substitution, although the existing substituents will influence the position and feasibility of such reactions.

Computational studies can model the reaction with various reagents and predict the most likely products. By locating the transition state structures, which represent the highest energy point along the reaction coordinate, the activation energy for the reaction can be determined. A lower activation energy implies a faster reaction rate.

Table 6: Aspects of Reaction Mechanisms Investigated by Theoretical Studies

| Aspect | Description |

|---|---|

| Tautomerization | The interconversion of isomers that differ only in the position of a proton and a double bond. |

| Reaction Pathways | The step-by-step sequence of elementary reactions by which a chemical change occurs. |

| Transition States | The highest energy structure along the reaction coordinate between reactants and products. |

| Activation Energy | The minimum amount of energy required for a reaction to occur. |

| Product Prediction | Forecasting the chemical species formed as a result of a chemical reaction. |

Derivatives and Structural Analogs of Methyl 2,4 Dichloro 3 Hydroxybenzoate

Synthesis and Characterization of Methyl 2,4-dichloro-3-hydroxybenzoate Esters and Carboxylic Acid Analogs

The synthesis of this compound typically begins with the preparation of its corresponding carboxylic acid, 2,4-dichloro-3-hydroxybenzoic acid. A common synthetic route involves the direct chlorination of 3-hydroxybenzoic acid. For instance, a related compound, 2-chloro-3-hydroxybenzoic acid, is synthesized by bubbling chlorine gas through a solution of 3-hydroxybenzoic acid in methanol (B129727) at low temperatures. prepchem.com A similar dichlorination process would yield the 2,4-dichloro-3-hydroxybenzoic acid precursor.

Once the carboxylic acid is obtained, it can be converted to its methyl ester via esterification. A standard method is the Fischer esterification, where the carboxylic acid is refluxed with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid. cabidigitallibrary.org Alternatively, reagents like thionyl chloride can be used to facilitate the esterification of a substituted hydroxybenzoic acid with methanol.

The synthesis of structural analogs often involves multi-step pathways. For example, the synthesis of methyl 2-fluoro-3-aminobenzoate, an analog with different substituents, starts from 2,6-dichlorobenzoic acid. This precursor undergoes nitration to yield 2,6-dichloro-3-nitrobenzoic acid, which is then esterified with methanol and sulfuric acid. Subsequent steps involve selective fluorination and catalytic hydrogenation to arrive at the final product. patsnap.com

Characterization of these compounds relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are used to confirm the molecular structure, while melting point analysis helps to determine purity. nih.gov

| Compound Name | Precursor | Key Synthesis Steps | Reference |

|---|---|---|---|

| 2-Chloro-3-hydroxybenzoic acid | 3-Hydroxybenzoic acid | Direct chlorination with Cl₂ gas in methanol at -60°C. | prepchem.com |

| Methyl p-hydroxybenzoate (Methylparaben) | p-Hydroxybenzoic acid | Esterification with methanol using a sulfuric acid catalyst and azeotropic distillation. Yields can reach 86%. | cabidigitallibrary.org |

| Methyl 2,6-dichloro-3-nitrobenzoate | 2,6-Dichloro-3-nitrobenzoic acid | Dissolved in methanol with concentrated sulfuric acid and heated to reflux for 5 hours. | patsnap.com |

| 4-Hydroxy-3,5-dimethylphenyl Benzoate | 4-Chloro-2,6-dimethylphenol and Benzoic acid | Nucleophilic aromatic substitution (SNAr) using sodium hydroxide (B78521) and potassium ferricyanide (B76249) in a MeCN/H₂O solution. | acs.org |

Exploration of Halogenation Pattern Variations in Benzoate Frameworks

The identity, number, and position of halogen substituents on the benzoate framework significantly alter the molecule's properties. Halogens are electron-withdrawing through the inductive effect, which deactivates the aromatic ring towards electrophilic substitution. libretexts.orglibretexts.org However, they also donate electron density through resonance, making them ortho-, para-directing. msu.edu The balance of these effects influences the reactivity and acidity of the compound.

The variation in halogenation directly impacts the physical and chemical characteristics of the molecule, including the acidity of the phenolic and carboxylic acid protons and the electronic environment of the entire ring system.

| Compound Name | Molecular Formula | Key Structural Features | Reference |

|---|---|---|---|

| Methyl 3,5-dichloro-2-hydroxybenzoate | C₈H₆Cl₂O₃ | Dichlorinated at positions 3 and 5, hydroxyl at C2. | chemspider.com |

| Methyl 3,5-dichloro-4-hydroxybenzoate | C₈H₆Cl₂O₃ | Dichlorinated at positions 3 and 5, hydroxyl at C4. | chemicalbook.comnp-mrd.org |

| 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid | C₇H₃ClF₂O₃ | Mixed halogenation with chlorine and fluorine. | researchgate.net |

| 2,4-Dichloro-3-methylbenzoic acid | C₈H₆Cl₂O₂ | A methyl group instead of a hydroxyl group at C3. | nih.gov |

| Methyl 4-fluoro-2-hydroxybenzoate | C₈H₇FO₃ | Monofluorinated analog. | sigmaaldrich.com |

| 2,4-Dichloro-5-sulfamoylbenzoic acid | C₇H₅Cl₂NO₄S | A sulfamoyl group at C5, demonstrating further ring substitution. | guidechem.com |

Modifications of the Hydroxyl Group and its Impact on Electronic Structure

The hydroxyl group is a critical functional group in this class of compounds. It is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution due to its ability to donate a lone pair of electrons into the benzene (B151609) ring via resonance. libretexts.org The electronic impact of this group can be studied through computational methods like Density Functional Theory (DFT), which can model its interaction with other species, such as hydroxyl radicals. researchgate.netrsc.org These studies show that the deprotonated form (benzoate) has different reaction rate constants compared to the protonated benzoic acid form, highlighting the hydroxyl group's role in the molecule's reactivity. researchgate.netrsc.org

Chemical modification of the hydroxyl group is a key strategy for altering the electronic structure and reactivity of the molecule.

Alkylation/Etherification: Converting the hydroxyl group (-OH) to an alkoxy group (-OR) maintains it as an ortho-, para-director but can modulate its activating strength.

Acylation/Esterification: Forming a phenolic ester (-O-C(=O)R) can further alter the electronic properties.

Conversion to a Leaving Group: The hydroxyl group itself is a poor leaving group for nucleophilic substitution reactions. However, it can be converted into a good leaving group, such as a tosylate ester, by reacting it with tosyl chloride (TsCl). youtube.com This modification makes the carbon to which it is attached susceptible to nucleophilic attack, opening up pathways for further derivatization.

The position of the hydroxyl group relative to the other substituents is also crucial. Its ability to form intramolecular hydrogen bonds with adjacent groups (e.g., the carbonyl of the ester) can influence the molecule's conformation and properties. acs.org

Substitution Chemistry on the Benzoate Ring System

Beyond the primary substituents, the dichlorohydroxybenzoate ring system can undergo further reactions, primarily electrophilic aromatic substitution. The outcome of such reactions is governed by the combined directing effects of the groups already present:

-OH (Hydroxyl): A powerful activating, ortho-, para-director. libretexts.org

-Cl (Chloro): A deactivating, ortho-, para-director. msu.edu

-COOCH₃ (Methyl Ester): A deactivating, meta-director.

The position of a new substituent will be directed to the site most activated (or least deactivated) by the sum of these effects. The hydroxyl group's strong activating effect often dominates, directing incoming electrophiles to its ortho and para positions. Since the 2, 3, and 4 positions are already occupied in the parent compound, substitution would likely be directed to the C5 or C6 position, with the C5 position being para to the hydroxyl group.

Practical examples from related systems illustrate these principles. The synthesis of 2,6-dichloro-3-nitrobenzoic acid is achieved through the nitration of 2,6-dichlorobenzoic acid. patsnap.com In another example, 2,4-dichlorobenzoic acid is reacted with chlorosulfonic acid to introduce a sulfonyl chloride group, which is then converted to a sulfonamide, yielding 2,4-dichloro-5-sulfamoylbenzoic acid. guidechem.com These examples show that functional groups like nitro (-NO₂) and sulfamoyl (-SO₂NH₂) can be successfully introduced onto a dichlorinated benzoic acid core, providing handles for further chemical transformations. For example, a nitro group can be reduced to an amine (-NH₂), which can then be converted into a wide variety of other functional groups via diazotization reactions. patsnap.comresearchgate.net

Design Principles for Novel Halogenated Hydroxybenzoate Structures

Key Design Principles:

Modulating Acidity and Ring Activation:

Halogenation: Increasing the number of electron-withdrawing halogens generally increases the acidity of both the carboxylic acid and the phenolic hydroxyl group. The type of halogen also matters, with fluorine exerting the strongest inductive effect. libretexts.org Halogens deactivate the ring towards electrophilic attack. libretexts.org

Hydroxyl Group: The hydroxyl group is a strong activator. Its conversion to an ether (-OR) or ester (-OCOR) reduces its activating influence, providing a way to control ring reactivity during subsequent synthetic steps. libretexts.org

Directing Further Substitution:

The powerful ortho-, para-directing hydroxyl group can be used to control the position of new substituents. Its influence can be sterically hindered by bulky adjacent groups or electronically tempered by converting it to an ester.

In a polysubstituted ring, the final position of an incoming electrophile is determined by the consensus (or competition) of the directing effects of all existing groups. msu.edu

Introducing Diverse Functionality:

A common strategy for introducing new functional groups is through a nitration-reduction-diazotization sequence. Nitrating the ring, reducing the nitro group to an amine, and then forming a diazonium salt provides a versatile intermediate that can be converted into a wide range of substituents (e.g., -F, -Cl, -Br, -I, -CN, -OH). patsnap.comresearchgate.net

The carboxylic acid/ester function serves as another handle for modification, allowing for the creation of amides, larger esters, or other derivatives.

| Structural Modification | Effect on Properties | Rationale |

|---|---|---|

| Increase number/electronegativity of halogens | Increases acidity; deactivates ring for electrophilic substitution. | Strong inductive electron withdrawal by halogens. libretexts.org |

| Convert -OH to -OR (ether) or -OCOR (ester) | Reduces the activating effect of the oxygen; blocks intramolecular H-bonding. | The resonance donation of the oxygen lone pair is reduced. libretexts.org |

| Vary the ester group (e.g., methyl to ethyl) | Modifies properties like solubility and steric bulk. | Changes the lipophilicity and size of the ester moiety. |

| Introduce a nitro group (-NO₂) | Strongly deactivates the ring; provides a synthetic handle for conversion to an amine. | The nitro group is a powerful deactivating meta-director and is readily reduced. patsnap.com |

| Hydrolyze ester to carboxylic acid (-COOH) | Increases polarity; provides a site for amide bond formation. | The carboxylic acid is a versatile functional group for further derivatization. |

Applications and Advanced Materials Research Involving Methyl 2,4 Dichloro 3 Hydroxybenzoate

Research on its Utility as a Synthetic Intermediate for Complex Molecules

The molecular architecture of Methyl 2,4-dichloro-3-hydroxybenzoate, equipped with multiple reactive sites, positions it as a versatile synthetic intermediate. The hydroxyl, ester, and chloro functional groups can each be targeted for specific chemical transformations, allowing it to serve as a foundational building block for more complex molecules. While direct, published syntheses starting from this specific ester are not extensively documented, its potential can be inferred from the chemical behavior of its constituent parts and related compounds.

For instance, the hydroxyl group can undergo etherification or esterification, while the methyl ester group can be hydrolyzed to a carboxylic acid or be subject to transesterification. The chlorine atoms can be substituted through various nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation by other groups.

The synthesis of related hydroxybenzoates and dichlorinated aromatic acids underscores the potential utility of such structures. For example, 3,6-dichloro-2-hydroxybenzoic acid is a key penultimate intermediate in the manufacture of the widely used herbicide Dicamba. researchgate.netgoogle.com The synthesis of this intermediate often involves a high-pressure carboxylation of 2,5-dichlorophenol. google.com Similarly, the synthesis of other functionalized benzoates, such as Methyl 4-Fluoro-3-hydroxybenzoate, involves the esterification of the corresponding carboxylic acid, a fundamental reaction that highlights the role of these esters as protected forms of more reactive acids.

The table below summarizes related compounds and their roles as synthetic intermediates.

| Compound Name | Role in Synthesis | Reference |

| 3,6-dichloro-2-hydroxybenzoic acid | Penultimate intermediate for the herbicide Dicamba. | researchgate.netgoogle.com |

| 4-Hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid | A fungal metabolite whose synthetic production allows for biological activity studies. | nih.gov |

| 2,4-difluoro-3-hydroxybenzoic acid | A starting material for the preparation of novel antibacterial medicines like Garenoxacin. | google.com |

| (Benzoylamino)methyl 4-Hydroxybenzoate (B8730719) | Synthesized from 4-hydroxybenzoic acid for potential use as a preservative. | researchgate.net |

Exploration in Agrochemical Research (e.g., herbicide mechanisms of action, controlled release)

The structural similarity of this compound to several prominent herbicides suggests its potential for investigation in agrochemical research. Many commercial herbicides, such as 2,4-D (2,4-dichlorophenoxyacetic acid), Dicamba (3,6-dichloro-2-methoxybenzoic acid), and Chloramben (3-amino-2,5-dichlorobenzoic acid), are based on a substituted chlorinated benzene (B151609) ring. researchgate.netorst.edunih.gov These herbicides function by mimicking plant growth hormones, leading to uncontrolled growth and eventual death of susceptible weed species. orst.edu For example, 3,4-Dichlorobenzyl methylcarbamate has been identified as a selective pre-emergence herbicide that inhibits pigment synthesis in sensitive weeds. nih.gov

Given this context, this compound could be explored as a potential herbicidal agent itself or as a precursor for new active ingredients. Its specific substitution pattern may offer different selectivity or a novel mode of action.

Furthermore, research into controlled-release (CR) formulations for existing herbicides is an active area aimed at improving efficiency and reducing environmental impact. researchgate.net These systems are designed to release the active ingredient slowly over time, maintaining an effective concentration in the soil while minimizing runoff and degradation. researchgate.net Materials like polymers and hydrotalcite nanosheets have been used to create CR formulations for herbicides like 2,4-D. While this specific ester has not been the subject of such studies, its chemical properties would be relevant for designing and predicting its behavior in similar CR systems.

The table below lists related agrochemicals and the focus of their research.

| Agrochemical | Research Focus | Reference |

| Dicamba | Control of broadleaf weeds, including glyphosate-resistant species; synthesis of its intermediates. | researchgate.netorst.edu |

| 2,4-D | Used as a model herbicide for developing controlled-release formulations. | researchgate.net |

| Chloramben | Used as a herbicide on various crops; toxicological studies have been conducted. | nih.gov |

| 3,4-Dichlorobenzyl methylcarbamate | Investigated as a selective pre-emergence herbicide. | nih.gov |

Potential in Material Science and Environmental Remediation Studies (e.g., interaction with graphene)

In material science, the interaction of small organic molecules with advanced materials like graphene is a field of intense study. Graphene's large surface area and unique electronic properties make it a promising candidate for sensors, filters, and environmental remediation technologies. Theoretical and experimental studies have shown that chlorinated aromatic compounds can be adsorbed onto graphene surfaces. bilkent.edu.trarxiv.orgresearchgate.net

The adsorption mechanism can vary. For instance, first-principles calculations indicate that the bonding of a single chlorine atom to a graphene sheet is primarily ionic, involving a transfer of charge from the graphene to the chlorine. bilkent.edu.trarxiv.orgresearchgate.net For more complex molecules, interactions such as π-π stacking between the aromatic rings of the molecule and the graphene surface play a significant role. mdpi.com A computational study on hydroxybenzoate derivatives of saxitoxin (B1146349) found that their adsorption onto a graphene surface was favorable, with π-π stacking being a prevalent contributor to the binding energy. mdpi.com The study predicted that such aromatic compounds would have higher adsorption energy compared to non-aromatic analogues. mdpi.com

While this compound has not been specifically studied, these findings suggest it would likely adsorb to graphene. Such interactions could be harnessed for applications in environmental remediation, for example, by using graphene-based materials as sorbents to remove chlorinated pollutants from water. mdpi.com

The table below summarizes findings from studies on the interaction of similar compounds with graphene.

| Interacting Molecule(s) | Key Findings | Reference |

| Chlorine atoms | Bonding to graphene is ionic; can induce changes in the electronic properties of graphene. | bilkent.edu.trarxiv.orgresearchgate.net |

| Hydroxybenzoate saxitoxin derivatives (GCs) | Adsorption on graphene is favorable, driven by π-π stacking and other noncovalent interactions. | mdpi.com |

| Butylparaben (a hydroxybenzoate ester) | Can be effectively adsorbed by graphene oxide (GO), with interactions including hydrophobic and π-π stacking. | mdpi.com |

Development of Analytical Standards and Reference Materials

In analytical chemistry, the availability of pure chemical substances as standards is crucial for the accurate identification and quantification of compounds in various matrices, including environmental, pharmaceutical, and food samples. Compounds like this compound can serve as valuable reference materials for developing and validating analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The use of related compounds as analytical standards is well-established. For example, methylparaben (Methyl 4-hydroxybenzoate) is a widely used preservative, and validated RP-HPLC methods exist for its determination in pharmaceutical formulations and wastewater, using a certified standard of the compound. researchgate.netnih.gov Similarly, commercial suppliers list compounds like Methyl 4-(3,5-dichlorobenzamido)-3-hydroxybenzoate as pharmaceutical standards, used for identifying impurities and metabolites.

Given that chlorinated phenols and benzoic acids are known transformation products of herbicides, having a standard like this compound would be essential for environmental monitoring studies aimed at tracking the fate and degradation of dichlorinated pesticides. It could be used to confirm the presence of this specific metabolite, helping to build a more complete picture of the environmental impact of parent herbicides. Although it is not currently listed as a widely available certified reference material, its utility in this area is clear.

The table below highlights related compounds used as analytical standards.

| Compound Name | Application as a Standard | Reference |

| Methyl 4-hydroxybenzoate (Methylparaben) | Used as a reference standard for RP-HPLC methods to quantify it as a preservative in pharmaceuticals and environmental samples. | researchgate.netnih.gov |

| Methyl 4-(3,5-dichlorobenzamido)-3-hydroxybenzoate | Listed as a pharmaceutical standard, likely for impurity and metabolite analysis. | |

| Chloramben (3-amino-2,5-dichlorobenzoic acid) | Used as a pesticide reference standard for analytical and toxicological studies. | nih.gov |

| Precursors for illicit drugs | The International Narcotic Control Board maintains a list of precursor chemicals to regulate their trade and use in analytical settings. | incb.org |

Analytical Methodologies for Detection and Quantification of Methyl 2,4 Dichloro 3 Hydroxybenzoate

Chromatographic Techniques (HPLC, GC-MS) for Separation and Identification

Chromatographic methods are paramount for separating Methyl 2,4-dichloro-3-hydroxybenzoate from complex matrices, such as reaction mixtures or environmental samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of polar to moderately non-polar compounds like this compound. The separation is based on the compound's partitioning between a non-polar stationary phase (typically alkyl-silane bonded silica, such as C8 or C18) and a polar mobile phase.

A typical RP-HPLC method would involve an isocratic or gradient elution using a mobile phase consisting of a mixture of water (often acidified with agents like orthophosphoric acid or formic acid to control the ionization of the phenolic hydroxyl and potential residual carboxylic acid groups) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the molecule is a strong chromophore. For related compounds like 2,4,6-Trifluoro benzoic acid, detection wavelengths are set around 205 nm. The retention time of the compound under specific conditions serves as a qualitative identifier, while the peak area is proportional to its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. env.go.jp For a compound like this compound, which possesses a polar hydroxyl group, derivatization may sometimes be employed to increase its volatility and thermal stability, leading to better chromatographic peak shape. However, as a methyl ester, it may be sufficiently volatile for direct analysis.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. amazonaws.com The column, often coated with a non-polar stationary phase like 100% dimethylpolysiloxane, separates compounds based on their boiling points and interactions with the phase. amazonaws.comgcms.cz As the separated components exit the column, they enter the mass spectrometer, which ionizes them (commonly via electron impact, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that allows for highly confident identification. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target analyte. amazonaws.com

Table 1: Illustrative Chromatographic Conditions for Analysis of Related Benzoate (B1203000) Derivatives

| Parameter | HPLC Example (for Benzoic Acid Derivatives) researchgate.net | GC-MS Example (for Chlorinated Benzoate Esters) amazonaws.comgcms.cz |

|---|---|---|

| Column | Zorbax SB-Aq, C18 (4.6 x 250 mm, 5 µm) or Supelco L7 (C8) | TraceGOLD TG-5MS (30m x 0.25mm, 1.0µm) or SPB-1 |

| Mobile Phase / Carrier Gas | Gradient of 0.1% Triethylamine in Water and Acetonitrile/Methanol | Helium |

| Flow Rate | 1.0 mL/min | Typically 1-2 mL/min |

| Detector | UV at 205-258 nm | Mass Spectrometer (Electron Impact Ionization) |

| Temperature | Ambient or controlled (e.g., 25°C) | Oven program, e.g., 180°C hold, then ramp to 220°C amazonaws.com |

| Injection Volume | 15 µL | 1-3 µL |

Spectrophotometric and Spectroscopic Methods for Quantitative Analysis

While chromatography is used for separation, spectroscopic methods are employed for both identification and quantification.

UV-Vis Spectrophotometry: This technique is based on the principle that molecules absorb light at specific wavelengths. The aromatic ring and carbonyl group in this compound constitute a chromophore that absorbs UV light. A UV-Vis spectrophotometer can be used to determine the wavelength of maximum absorbance (λmax) for the compound. According to Beer-Lambert's law, the absorbance at this wavelength is directly proportional to the compound's concentration in a solution. This method is simple and cost-effective for quantifying the pure compound in a non-absorbing solvent but lacks the specificity to distinguish it from other UV-absorbing compounds in a mixture. Therefore, it is most effective when used as a detector for HPLC.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, an IR spectrum would be expected to show characteristic absorption bands confirming its structure. Key expected peaks include a broad band for the hydroxyl (-OH) group stretch, a sharp peak for the carbonyl (C=O) of the ester, C-O stretching for the ester and phenol, C-Cl stretching, and various peaks corresponding to the substituted benzene ring. For example, analysis of p-hydroxybenzoic acid showed characteristic bands for hydroxyl (3465 cm⁻¹) and carbonyl (1673 cm⁻¹) groups. researchgate.net While primarily a qualitative technique, IR can be used for quantification, although it is generally less precise than chromatography-based methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C NMR) is the most definitive method for structural elucidation. It provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for unambiguous confirmation of the substitution pattern on the aromatic ring and the presence of the methyl ester group. While primarily used for qualitative structural analysis, quantitative NMR (qNMR) can be employed for highly accurate concentration measurements using an internal standard.

Hyphenated Techniques in Compound Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the cornerstone of modern analytical chemistry, providing both separation of complex mixtures and specific identification of the components.

As discussed previously, GC-MS is a prime example of a hyphenated technique. env.go.jp The gas chromatograph separates volatile compounds, which are then fed directly into the mass spectrometer for detection and identification. This combination is particularly powerful for confirming the presence of a specific compound in a complex matrix, as it provides two independent pieces of information: retention time from the GC and the mass spectrum from the MS.

Similarly, Liquid Chromatography-Mass Spectrometry (LC-MS) is another critical hyphenated technique. It is especially useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. The HPLC system separates the components in the liquid phase, and the eluent is directed to a mass spectrometer. An interface, such as electrospray ionization (ESI), is used to generate ions from the liquid stream before they enter the mass analyzer. LC-MS combines the excellent separation capabilities of HPLC for a wide range of compounds with the sensitive and specific detection of MS. nih.gov This makes it a highly effective tool for analyzing compounds like this compound in various samples.

Method Development and Validation for Research Applications

For any analytical method to be considered reliable and suitable for its intended purpose, it must be properly developed and validated. Method validation is a requirement for quality control in manufacturing and is a critical component of good scientific practice in research. The process is typically performed in accordance with guidelines from the International Conference on Harmonisation (ICH). nih.gov

The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In HPLC, this is demonstrated by separating all potential interfering peaks from the main analyte peak and may involve peak purity analysis using a photodiode array (PDA) detector. nih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards of known concentrations and performing a linear regression analysis of the peak area versus concentration. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered by the method is calculated. Recoveries in the range of 98-102% are typically considered acceptable. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Table 2: Typical Validation Parameters from Published Methods for Related Compounds

| Validation Parameter | Typical Acceptance Criteria (ICH) | Example Finding (for MDL 72,222 and metabolites by GC-MS) nih.gov | Example Finding (for TBA by HPLC) |

|---|---|---|---|

| Linearity (R²) | ≥ 0.99 | Not specified, but range established | > 0.999 |

| Accuracy (% Recovery) | Typically 98.0% - 102.0% | 87.6% - 116% | Not specified |

| Precision (% RSD) | ≤ 2% | ≤ 14% (interday) | 1.8% (system suitability) |

| LOD/LOQ | Signal-to-Noise of 3:1 / 10:1 | LOQ: 0.5 - 1 ng/mL | Specified as determined |

| Specificity | No interference at analyte retention time | Method reported as specific | Able to separate from all impurities |

Future Research Directions and Unexplored Avenues for Methyl 2,4 Dichloro 3 Hydroxybenzoate

Advanced Synthetic Methodologies and Catalyst Development

Future research into the synthesis of Methyl 2,4-dichloro-3-hydroxybenzoate is likely to focus on developing more efficient, selective, and environmentally benign methodologies. Drawing parallels from the synthesis of related halogenated and hydroxylated benzoic acid derivatives, several key areas for advancement can be identified.

Current synthetic approaches for similar compounds often involve multi-step processes that may include nitration, chlorination, hydrolysis, and esterification. For instance, the synthesis of a related compound, 2-fluoro-3-methyl aminobenzoate, involves the nitration of 2,6-dichlorobenzoic acid, followed by esterification, selective fluorination, and catalytic hydrogenation. patsnap.com Similarly, the synthesis of Methyl 4-Fluoro-3-hydroxybenzoate is achieved by dissolving 4-Fluoro-3-hydroxy-benzoic acid in methanol (B129727) and using thionyl chloride.

Future methodologies could explore:

Direct C-H Activation/Functionalization: A significant advancement would be the development of catalytic systems (e.g., using transition metals like palladium, rhodium, or copper) that can directly and selectively introduce the chloro and hydroxyl groups onto a simpler benzoate (B1203000) precursor. This would reduce the number of synthetic steps, minimize waste, and improve atom economy.

Novel Catalysts: Research into novel catalysts could improve the efficiency and selectivity of existing reactions. For example, in the synthesis of 3,6-dichloro-2-hydroxybenzoic acid, a key intermediate for the herbicide dicamba, potassium chloride has been investigated as a lower-cost alternative to potassium carbonate in the Kolbe-Schmitt carboxylation reaction. google.com Exploring similar low-cost and highly efficient catalysts for the specific substitution pattern of this compound would be a valuable pursuit.

Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety for hazardous reactions, and easier scalability.

Biocatalysis: The use of enzymes or whole-cell systems to perform specific hydroxylation or chlorination reactions could offer unparalleled selectivity under mild conditions, representing a green chemistry approach to the synthesis.

| Potential Synthetic Advancement | Key Focus | Anticipated Benefits |

| Direct C-H Activation | Selective introduction of chloro and hydroxyl groups | Reduced steps, less waste, higher atom economy |

| Novel Catalysts | Low-cost and highly efficient catalytic systems | Cost-effectiveness, improved reaction efficiency |

| Flow Chemistry | Precise control over reaction parameters | Higher yields, improved safety, scalability |

| Biocatalysis | Enzymatic or whole-cell hydroxylation/chlorination | High selectivity, mild reaction conditions |

Deeper Exploration of Structure-Activity Relationships in Relevant Contexts

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure. For this compound, a systematic exploration of its structure-activity relationships (SAR) is a critical area for future research. Although no specific SAR studies for this compound are readily available, research on analogous compounds provides a framework for investigation.

For example, studies on benzaldehyde (B42025) derivatives have shown that the type and position of substituents significantly influence their acaricidal activity. researchgate.net Similarly, research on 1,5-dihydrobenzo[e] researchgate.netgoogle.comoxazepin-2(3H)-ones, which can be synthesized from substituted methyl aminobenzoates, has been conducted to understand their potential in inducing differentiation of acute myeloid leukemia cells. mdpi.com

Future SAR studies for this compound should involve:

Systematic Analog Synthesis: A library of analogs should be synthesized where the position and nature of the substituents (chloro, hydroxyl, and methyl ester groups) are systematically varied. This would allow for a comprehensive understanding of how each functional group contributes to a potential biological or chemical effect.

Biological Screening: These analogs should be screened against a diverse range of biological targets, such as enzymes, receptors, or whole cells, to identify potential applications in areas like pharmaceuticals or agrochemicals. For instance, related dichlorinated benzoic acid derivatives are used as herbicides. google.comresearchgate.net

Physicochemical Property Analysis: The relationship between structural modifications and key physicochemical properties (e.g., solubility, lipophilicity, and electronic properties) should be quantified to build robust SAR models.

Integrated Computational and Experimental Approaches

The integration of computational modeling with experimental work offers a synergistic approach to accelerate the understanding of this compound. Computational tools can predict properties, guide experimental design, and help interpret results.

Future research should leverage:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the electronic structure, reactivity indices, and spectral properties of the molecule. This can provide insights into its chemical behavior and help in the design of new synthetic reactions.

Molecular Docking and Dynamics Simulations: If a biological target is identified, molecular docking can predict the binding mode and affinity of this compound and its analogs. Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex and understand the key interactions at an atomic level.

QSAR (Quantitative Structure-Activity Relationship) Modeling: By combining the experimental data from SAR studies with calculated molecular descriptors, robust QSAR models can be developed. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Environmental and Biotransformation Studies under Diverse Conditions

Understanding the environmental fate and potential for biotransformation of this compound is crucial, especially if it has potential applications that could lead to its release into the environment. The presence of chlorine atoms in the molecule suggests that it may be persistent and could have ecotoxicological effects.

Drawing from studies on other chlorinated compounds like chlorothalonil, which is known to degrade in aquatic environments through processes like hydrolysis and photolysis, a comprehensive investigation into the environmental behavior of this compound is warranted. researchgate.net

Future research in this area should include:

Abiotic Degradation Studies: Investigations into the rates and products of hydrolysis and photolysis under various pH and light conditions are necessary to predict the persistence of the compound in aquatic environments.

Biotransformation Pathways: Studies using microbial cultures from soil and water are needed to identify potential biotransformation pathways. This would involve identifying the metabolites formed and the microorganisms responsible for the degradation.

Sorption and Mobility in Soil: The adsorption and desorption behavior of the compound in different soil types will determine its mobility and potential to leach into groundwater.

Ecotoxicological Testing: Standard ecotoxicological tests on representative aquatic and terrestrial organisms are essential to assess the potential environmental risk. Data for related compounds like methyl 4-hydroxybenzoate (B8730719) shows measurable toxicity to aquatic invertebrates. europa.eu

| Environmental Study | Objective | Key Parameters to Investigate |

| Abiotic Degradation | Determine persistence in the environment | Hydrolysis and photolysis rates and products |

| Biotransformation | Identify microbial degradation pathways | Metabolites, responsible microorganisms |

| Soil Sorption | Assess mobility in soil | Adsorption/desorption coefficients (Kd, Koc) |

| Ecotoxicology | Evaluate environmental risk | LC50/EC50 values for key organisms |

Emerging Analytical Technologies for Trace Analysis

The ability to detect and quantify this compound at trace levels is fundamental for many of the proposed research directions, including environmental monitoring, pharmacokinetic studies, and quality control.

Future analytical method development should focus on:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): While standard techniques, advancements in column technology and detector sensitivity will continue to be important. HPLC is a common method for purity assessment of related compounds. patsnap.com

Mass Spectrometry (MS): Coupling HPLC or GC with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap systems, will enable highly sensitive and selective detection and identification of the parent compound and its transformation products.

Sample Preparation Techniques: The development of efficient and miniaturized sample preparation methods, such as solid-phase microextraction (SPME) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), will be crucial for analyzing complex environmental and biological matrices.

Sensor Development: The creation of novel chemical or biological sensors for the rapid, in-situ detection of this compound could revolutionize environmental monitoring and process control.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2,4-dichloro-3-hydroxybenzoate, and how do reaction conditions influence yield?

- Methodological Answer : A typical synthesis involves nitration followed by esterification and hydrolysis. For example, analogous compounds like 3-chloro-2,4-difluoro-5-hydroxybenzoic acid are synthesized via nitration of precursor acids, esterification with methanol, and controlled hydrolysis . Key factors include stoichiometric ratios (e.g., 1:1 molar ratio of methyl 4-hydroxybenzoate to alkylating agents) and temperature (e.g., 70°C for 14 hours in DMF for ester formation) . Side reactions like over-chlorination can be mitigated by using inert atmospheres (N₂) and controlled addition of reagents like oxalyl chloride .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., observed m/z 246.9924 vs. calculated 246.9929 for similar dichlorinated benzoates) .

- NMR Spectroscopy : Analyze substituent positions via δH and δC shifts (e.g., aromatic protons at ~7.9 ppm for dichloro-substituted benzoates) .

- HPLC : Use C18 columns with methanol/water gradients to detect impurities (<2% by area) .

Q. What are the critical challenges in purifying this compound?

- Methodological Answer : Challenges include separating positional isomers (e.g., 2,4-dichloro vs. 3,5-dichloro derivatives) and residual solvents. Recrystallization from ethanol or methanol-water mixtures (70:30 v/v) is effective, as demonstrated for structurally similar benzoic acid derivatives . Column chromatography (silica gel, 1–20% MeOH in DCM) further resolves polar byproducts .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in coupling reactions?

- Methodological Answer : The electron-withdrawing chloro groups activate the aromatic ring toward electrophilic substitution but hinder nucleophilic attacks at the 3-hydroxy position. For example, in thiocyanate coupling reactions, acid chlorides derived from dichlorobenzoates require precise stoichiometry (1:1 acid chloride to sodium thiocyanate) and low temperatures (0°C) to minimize side reactions . Computational modeling (DFT) can predict reactive sites by analyzing Fukui indices for electrophilicity .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For instance, keto-enol tautomerism in hydroxybenzoates can lead to variable NMR signals. Standardize solvent systems (e.g., CDCl₃ for consistent δH shifts) and compare with reference data from structurally validated analogs . Conflicting HRMS results may require isotopic pattern analysis (e.g., Cl²⁷ vs. Cl³⁵ contributions) .

Q. How can researchers optimize the synthesis of this compound for scalability without compromising regioselectivity?

- Methodological Answer : Use flow chemistry to control exothermic steps (e.g., chlorination) and reduce byproducts. A two-step continuous process—initial nitration in a tubular reactor (residence time 30 min at 50°C), followed by esterification in a packed-bed reactor with immobilized lipases—has achieved >85% yield for similar esters . Monitor regioselectivity via in-line FTIR to detect intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.